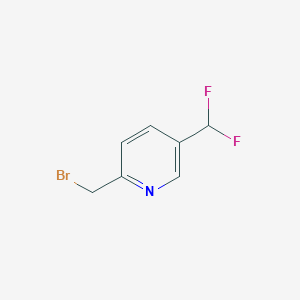
(R)-Propranolol-O-beta-D-glucuronide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-Propranolol-O-beta-D-glucuronide is a metabolite of propranolol, a non-selective beta-adrenergic receptor antagonist widely used in the treatment of cardiovascular diseases. This compound is formed through the glucuronidation process, where propranolol is conjugated with glucuronic acid, enhancing its solubility and facilitating its excretion from the body.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of ®-Propranolol-O-beta-D-glucuronide typically involves the enzymatic or chemical conjugation of propranolol with glucuronic acid. Enzymatic methods often use liver microsomes or recombinant enzymes to catalyze the reaction under physiological conditions. Chemical synthesis may involve the use of activating agents like carbodiimides to facilitate the conjugation.
Industrial Production Methods: Industrial production of ®-Propranolol-O-beta-D-glucuronide may employ bioreactors with immobilized enzymes to achieve high yields and purity. The process is optimized for large-scale production by controlling parameters such as pH, temperature, and substrate concentration.
Análisis De Reacciones Químicas
Types of Reactions: ®-Propranolol-O-beta-D-glucuronide primarily undergoes hydrolysis, where the glucuronide moiety is cleaved to release propranolol and glucuronic acid. This reaction can occur under acidic or enzymatic conditions.
Common Reagents and Conditions:
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or enzymatic hydrolysis using beta-glucuronidase.
Oxidation and Reduction: While ®-Propranolol-O-beta-D-glucuronide is relatively stable, propranolol itself can undergo oxidation and reduction reactions.
Major Products:
Hydrolysis: Propranolol and glucuronic acid.
Oxidation: Propranolol can be oxidized to form various metabolites, including 4-hydroxypropranolol.
Aplicaciones Científicas De Investigación
®-Propranolol-O-beta-D-glucuronide has several applications in scientific research:
Pharmacokinetics: Studying the metabolism and excretion of propranolol.
Toxicology: Assessing the safety and potential side effects of propranolol and its metabolites.
Drug Development: Investigating the role of glucuronidation in drug metabolism and designing drugs with improved pharmacokinetic profiles.
Biomarker Discovery: Using the compound as a biomarker for monitoring propranolol therapy.
Mecanismo De Acción
The primary mechanism of action of ®-Propranolol-O-beta-D-glucuronide involves its role as a metabolite of propranolol. Propranolol exerts its effects by blocking beta-adrenergic receptors, reducing heart rate, and lowering blood pressure. The glucuronidation process enhances the solubility of propranolol, facilitating its excretion and reducing its half-life in the body.
Comparación Con Compuestos Similares
Propranolol: The parent compound, a non-selective beta-adrenergic receptor antagonist.
4-Hydroxypropranolol: An active metabolite of propranolol with similar beta-blocking activity.
Propranolol sulfate: Another metabolite formed through sulfation.
Uniqueness: ®-Propranolol-O-beta-D-glucuronide is unique due to its enhanced solubility and excretion profile compared to propranolol. This property makes it an important compound for studying the pharmacokinetics and metabolism of propranolol.
Propiedades
Fórmula molecular |
C22H29NO8 |
|---|---|
Peso molecular |
435.5 g/mol |
Nombre IUPAC |
3,4,5-trihydroxy-6-[(2R)-1-naphthalen-1-yloxy-3-(propan-2-ylamino)propan-2-yl]oxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C22H29NO8/c1-12(2)23-10-14(11-29-16-9-5-7-13-6-3-4-8-15(13)16)30-22-19(26)17(24)18(25)20(31-22)21(27)28/h3-9,12,14,17-20,22-26H,10-11H2,1-2H3,(H,27,28)/t14-,17?,18?,19?,20?,22?/m1/s1 |
Clave InChI |
PCALHJGQCKATMK-BVQRVHBVSA-N |
SMILES isomérico |
CC(C)NC[C@H](COC1=CC=CC2=CC=CC=C21)OC3C(C(C(C(O3)C(=O)O)O)O)O |
SMILES canónico |
CC(C)NCC(COC1=CC=CC2=CC=CC=C21)OC3C(C(C(C(O3)C(=O)O)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-methyl-6-(3-phenylprop-2-en-1-ylidene)-2H-imidazo[1,2-a][1,3]diazole-3,5-dione](/img/structure/B15145763.png)

![3-[2-[[3-(2-carboxyethyl)-5-[(Z)-(3-ethenyl-4-methyl-5-oxopyrrol-2-ylidene)methyl]-4-methyl-1H-pyrrol-2-yl]methyl]-5-[(Z)-(4-ethenyl-3-methyl-5-oxopyrrol-2-ylidene)methyl]-4-methyl-1H-pyrrol-3-yl]propanoic acid](/img/structure/B15145790.png)
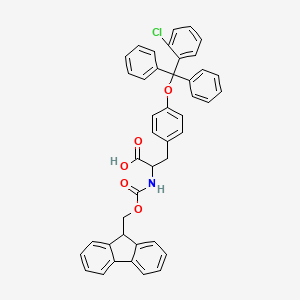
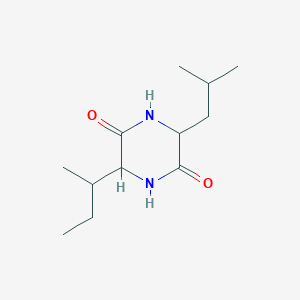
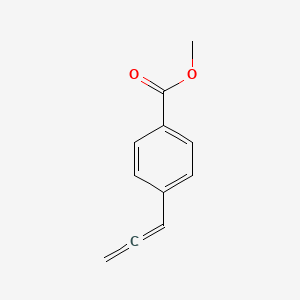
![1,2,3-Naphthalenetriol, decahydro-3,4a,8,8-tetramethyl-4-[(2E)-3-methyl-2,4-pentadienyl]-, (1R,2S,3S,4R,4aS,8aS)-(9CI); (1R,2S,3S,4R,4aS,8aS)-Decahydro-3,4a,8,8-tetramethyl-4-[(2E)-3-methyl-2,4-pentadien-1-yl]-1,2,3-naphthalenetriol](/img/structure/B15145808.png)
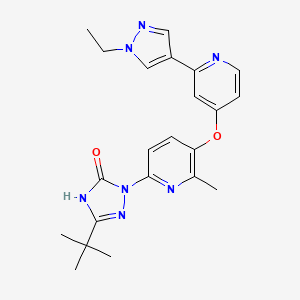
![4'-Methoxy-[1,1'-biphenyl]-4-carbonyl chloride](/img/structure/B15145820.png)
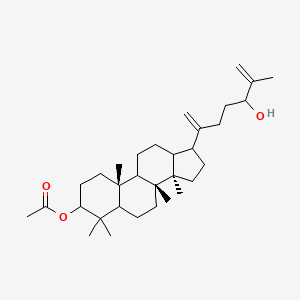
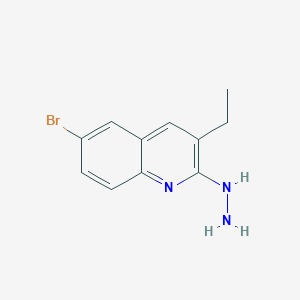
![4-[(1E)-Prop-1-en-1-yl]-4'-propyl-1,1'-bi(cyclohexane)](/img/structure/B15145838.png)

